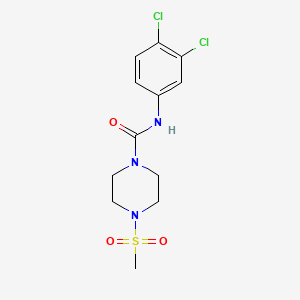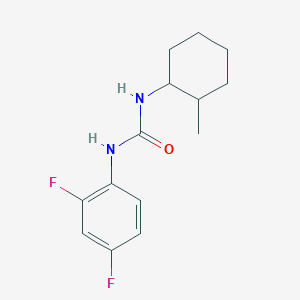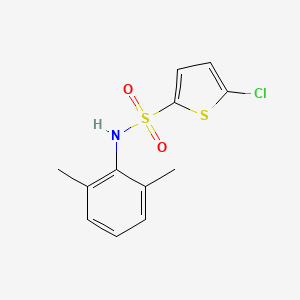
N-(3,4-dichlorophenyl)-4-(methylsulfonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-4-(METHYLSULFONYL)-1-PIPERAZINECARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a methylsulfonyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-4-(METHYLSULFONYL)-1-PIPERAZINECARBOXAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced through the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-4-(METHYLSULFONYL)-1-PIPERAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-4-(METHYLSULFONYL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-4-(METHYLSULFONYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperidinecarboxamide
- N-(3,4-Dichlorophenyl)-4-(methylsulfonyl)-1-piperazineacetamide
- N-(3,4-Dichlorophenyl)-4-(methylsulfonyl)-1-piperazinepropionamide
Uniqueness
N-(3,4-DICHLOROPHENYL)-4-(METHYLSULFONYL)-1-PIPERAZINECARBOXAMIDE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a 3,4-dichlorophenyl group and a methylsulfonyl group makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H15Cl2N3O3S |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methylsulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C12H15Cl2N3O3S/c1-21(19,20)17-6-4-16(5-7-17)12(18)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H,15,18) |
InChI Key |
YUOCDWKMGMWAJN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10966858.png)
![1-(Prop-2-en-1-yl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10966863.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10966874.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10966895.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10966901.png)
![1-(2-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10966905.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10966908.png)

![2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10966922.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B10966925.png)
![N-[1-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B10966929.png)
